molecular formula C18H21N3O3 B6321823 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide CAS No. 895463-39-5

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide

Cat. No.: B6321823
CAS No.: 895463-39-5
M. Wt: 327.4 g/mol
InChI Key: GWEONCQBDWXBAA-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a semicarbazide group, which is a functional group commonly found in various bioactive molecules. The presence of the 3,5-dimethylphenoxy and phenyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 3,5-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 3,5-Dimethylphenoxypropanoyl Chloride: The 3,5-dimethylphenol is reacted with propanoyl chloride in the presence of a base to form the corresponding acyl chloride.

    Synthesis of this compound: The acyl chloride is then reacted with 4-phenylsemicarbazide under controlled conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its bioactive functional groups.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylsemicarbazide can be compared with other similar compounds, such as:

    1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-(2-methoxyphenyl)piperazine: This compound features a piperazine ring instead of a semicarbazide group, leading to different chemical and biological properties.

    1-(2-(3,5-Dimethylphenoxy)propanoyl)-4-phenylthiosemicarbazide: The thiosemicarbazide group introduces sulfur into the molecule, which can alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

1-[2-(3,5-dimethylphenoxy)propanoylamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-9-13(2)11-16(10-12)24-14(3)17(22)20-21-18(23)19-15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEONCQBDWXBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NNC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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